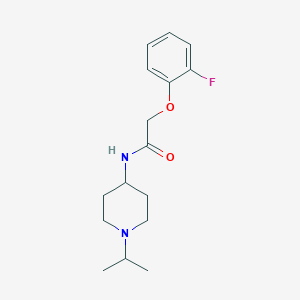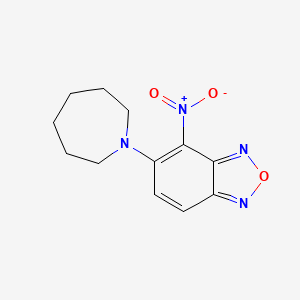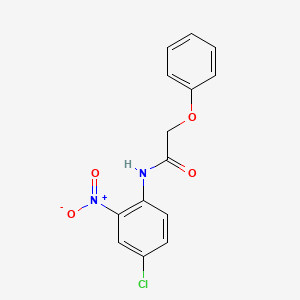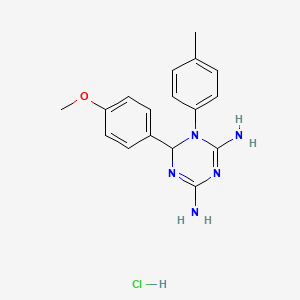
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as Clomipramine, is a tricyclic antidepressant drug. It is primarily used to treat obsessive-compulsive disorder (OCD) in humans and animals. Clomipramine has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide acts by inhibiting the reuptake of serotonin and norepinephrine in the brain. It also has a weak affinity for dopamine receptors. The inhibition of serotonin and norepinephrine reuptake leads to an increase in their concentration in the synaptic cleft, which results in an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor that regulates gene expression in the brain.
实验室实验的优点和局限性
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments to investigate its effects. However, one limitation is that it has a relatively low selectivity for the serotonin and norepinephrine transporters, which can lead to off-target effects.
未来方向
There are several future directions for research on 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is investigating its effects on neuroplasticity and neuronal regeneration. Another area of interest is investigating its effects on the gut microbiome, as there is growing evidence that the gut microbiome plays a crucial role in mental health. Additionally, there is a need for more research on the long-term effects of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, as well as its effects on different populations, such as children and the elderly.
Conclusion
In conclusion, 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a tricyclic antidepressant drug that is primarily used to treat OCD. It has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. There are several future directions for research on 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, including investigating its effects on neuroplasticity, the gut microbiome, and different populations.
合成方法
The synthesis of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 3-chlorophenol with 1-methyl-4-piperidone in the presence of a base to form 3-chloro-N-methyl-4-piperidone. This intermediate is then reacted with 2-chloropropanoyl chloride to form 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
科学研究应用
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been used in various scientific research studies to investigate its efficacy in treating OCD and other related disorders. Studies have shown that 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is effective in reducing the symptoms of OCD, including obsessions and compulsions. It has also been used in the treatment of depression, panic disorder, and phobias.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11(20-14-5-3-4-12(16)10-14)15(19)17-13-6-8-18(2)9-7-13/h3-5,10-11,13H,6-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLYUIEGJHINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)
![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)

![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)

![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)
![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)

![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)
